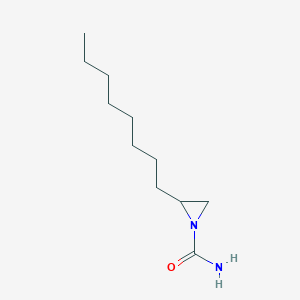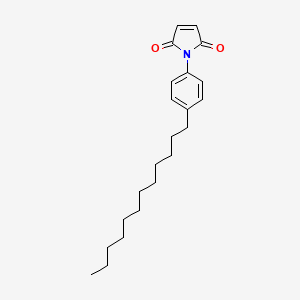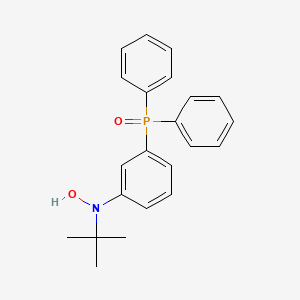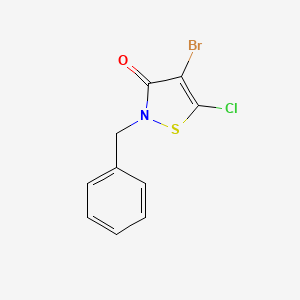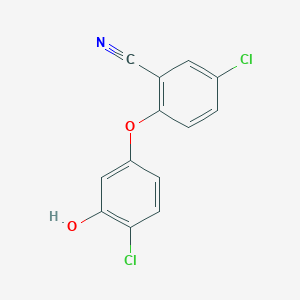
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is an organic compound with the molecular formula C13H7Cl2NO2 It is a derivative of benzonitrile and is characterized by the presence of chloro and hydroxyphenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 5-chloro-2-nitrobenzonitrile with resorcinol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group (such as a halogen) on the aromatic ring by a nucleophile.
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring by an electrophile.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) under an inert atmosphere.
Electrophilic Aromatic Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Nucleophilic Aromatic Substitution: Substituted phenoxybenzonitriles.
Electrophilic Aromatic Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding carbonyl compounds.
Reduction: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The hydroxy and nitrile groups may play a role in binding to these targets, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-(3-hydroxyphenoxy)benzonitrile: Similar structure but with the hydroxy group in a different position.
5-Chloro-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
4-(Hydroxymethyl)benzonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxyphenoxy group.
Uniqueness
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is unique due to the presence of both chloro and hydroxyphenoxy groups, which impart specific chemical and biological properties
Eigenschaften
CAS-Nummer |
68534-36-1 |
|---|---|
Molekularformel |
C13H7Cl2NO2 |
Molekulargewicht |
280.10 g/mol |
IUPAC-Name |
5-chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile |
InChI |
InChI=1S/C13H7Cl2NO2/c14-9-1-4-13(8(5-9)7-16)18-10-2-3-11(15)12(17)6-10/h1-6,17H |
InChI-Schlüssel |
VGWJFOZRUMFTLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


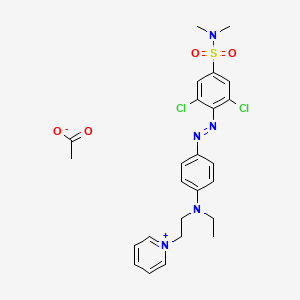

![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)


